molecular formula C14H14IN3O B213520 N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B213520
Poids moléculaire: 367.18 g/mol
Clé InChI: NDMURDCGBAXLFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by a team of researchers at Merck & Co., Inc. Compound A is a potent and selective inhibitor of a specific type of enzyme called cGAS, which is involved in the immune response to viral infections and other diseases.

Mécanisme D'action

Compound A works by selectively inhibiting the activity of cGAS, which is an enzyme that plays a key role in the immune response to viral infections and other diseases. By inhibiting cGAS, N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the production of interferons and other cytokines, which can lead to a suppression of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can inhibit the production of interferons and other cytokines in response to viral infections and other stimuli. In vivo studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can reduce the severity of autoimmune disorders and infectious diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in lab experiments is its selectivity for cGAS, which allows for a more precise manipulation of the immune response. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A, including:
1. Further studies of its potential therapeutic applications in cancer, autoimmune disorders, and infectious diseases.
2. Development of more selective and potent inhibitors of cGAS.
3. Investigation of the potential side effects and toxicity of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A in different experimental settings.
4. Exploration of the role of cGAS in other disease states and physiological processes.
5. Development of new drug delivery methods for N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A to improve its efficacy and reduce its potential side effects.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A involves several steps, including the reaction of 2-bromo-3-methyl-1H-indene with 2-methylpyrazole, followed by the introduction of an iodine atom and a carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

Compound A has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. The selective inhibition of cGAS by N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide A can lead to the suppression of the immune response, which can be beneficial in certain disease states.

Propriétés

Nom du produit

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Formule moléculaire

C14H14IN3O

Poids moléculaire

367.18 g/mol

Nom IUPAC

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14IN3O/c1-18-8-12(15)13(17-18)14(19)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,16,19)

Clé InChI

NDMURDCGBAXLFP-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

SMILES canonique

CN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.